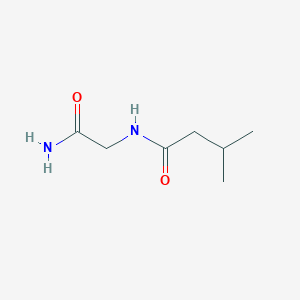
Butanamide, N-(2-amino-2-oxoethyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, N-(2-amino-2-oxoethyl)-3-methyl- is an organic compound with the molecular formula C6H10N2O3 It is a derivative of butanamide, characterized by the presence of an amino group and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(2-amino-2-oxoethyl)-3-methyl- typically involves the reaction of butanoic acid derivatives with amino acid derivatives under controlled conditions. One common method involves the use of butanoic acid and glycine derivatives, which react to form the desired compound through a series of condensation and reduction reactions. The reaction conditions often require the use of catalysts and specific temperature and pH ranges to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of Butanamide, N-(2-amino-2-oxoethyl)-3-methyl- is scaled up using similar synthetic routes but with modifications to accommodate larger volumes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency. Additionally, purification processes such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-(2-amino-2-oxoethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives .
Scientific Research Applications
Butanamide, N-(2-amino-2-oxoethyl)-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of Butanamide, N-(2-amino-2-oxoethyl)-3-methyl- involves its interaction with specific molecular targets and pathways.
Properties
CAS No. |
241816-75-1 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
N-(2-amino-2-oxoethyl)-3-methylbutanamide |
InChI |
InChI=1S/C7H14N2O2/c1-5(2)3-7(11)9-4-6(8)10/h5H,3-4H2,1-2H3,(H2,8,10)(H,9,11) |
InChI Key |
WBBISFARYIBCGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)-](/img/structure/B14234886.png)
![2,4-Methano-1h-furo[3,4-b]pyrrole](/img/structure/B14234891.png)
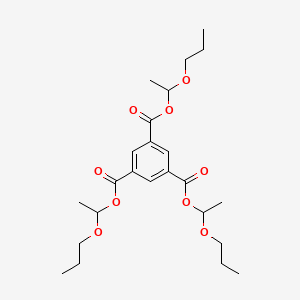

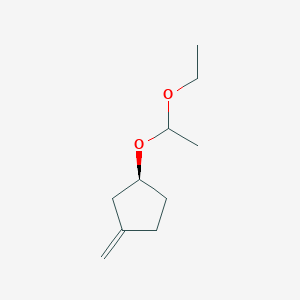
![2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]-](/img/structure/B14234923.png)
![1H-Indene, 3-[(S)-methoxyphenylmethyl]-](/img/structure/B14234925.png)
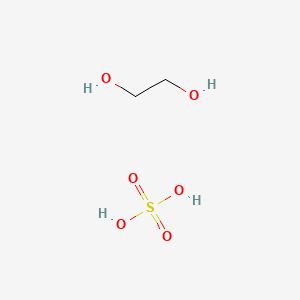
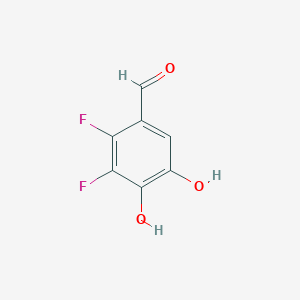
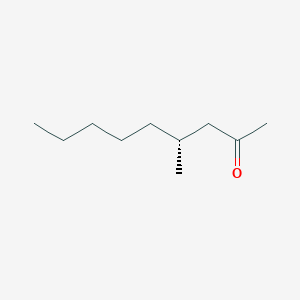
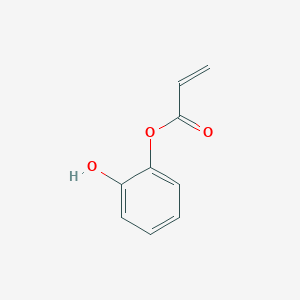
![4,6-Dichloro-3-fluoro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14234955.png)
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)-](/img/structure/B14234963.png)
